tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is a synthetic small molecule characterized by a pyrazolo[3,4-b]pyridine core substituted with methyl and phenyl groups, coupled to a piperazine moiety via a carbonyl linker. The tert-butyl carbamate (Boc) group at the piperazine nitrogen serves as a protective group, enabling selective deprotection for downstream functionalization . This compound is structurally analogous to bioactive molecules targeting receptors or enzymes, such as kinase inhibitors or retinol-binding protein (RBP4) antagonists, where the pyrazolo-pyridine scaffold contributes to π-π stacking interactions and hydrogen bonding .
Properties
Molecular Formula |
C24H29N5O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O3/c1-16-20-18(15-19(17-9-7-6-8-10-17)25-21(20)27(5)26-16)22(30)28-11-13-29(14-12-28)23(31)32-24(2,3)4/h6-10,15H,11-14H2,1-5H3 |
InChI Key |
GMVMGZOPDKZQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dimethyl-6-phenylpyrazole with a suitable pyridine derivative in the presence of a catalyst can yield the desired pyrazolo[3,4-b]pyridine intermediate .
The next step involves the introduction of the piperazine ring. This can be done by reacting the pyrazolo[3,4-b]pyridine intermediate with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The final step is the protection of the piperazine nitrogen with a tert-butyl group, which can be achieved using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit various kinases implicated in cancer progression. The compound's ability to modulate protein kinase activity suggests a potential role in targeted cancer therapies .
Neuroprotective Effects
The neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives has been explored in preclinical studies. These compounds may offer protective effects against neurodegenerative diseases by modulating pathways associated with neuroinflammation and oxidative stress. The specific mechanism of action for tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate remains to be fully elucidated but aligns with the pharmacological profiles of related compounds .
Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. These substances can inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .
Synthetic Strategies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. Techniques such as microwave-assisted synthesis and the use of novel catalysts have been reported to enhance efficiency in the production of pyrazolo derivatives .
Case Study 1: Targeting Cancer Kinases
A study investigated the efficacy of pyrazolo[3,4-b]pyridine derivatives in inhibiting specific kinases involved in cancer cell proliferation. The results demonstrated that these compounds could effectively reduce tumor growth in xenograft models by targeting multiple signaling pathways simultaneously.
Case Study 2: Neuroprotection in Animal Models
In preclinical trials using animal models of Alzheimer's disease, compounds structurally related to this compound showed significant neuroprotective effects. Behavioral assessments indicated improved cognitive function and reduced amyloid plaque formation compared to control groups.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperazine- and heterocycle-containing derivatives.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle Influence: The pyrazolo[3,4-b]pyridine core in the target compound enhances planarity and aromatic interactions compared to pyridine () or pyrimidine () analogs. This may improve binding affinity in enzyme pockets .
Synthetic Flexibility :
- The Boc group in the target compound and analogs () allows for modular synthesis. Deprotection under acidic conditions (e.g., HCl in dioxane) is a common step for piperazine functionalization .
- Palladium-catalyzed reactions dominate cross-coupling steps, though ligand choice (e.g., XPhos in ) varies based on substrate compatibility .
Bioactivity Trends :
- Piperazine-carboxylates (e.g., ) often exhibit receptor antagonism due to the carboxylate’s hydrogen-bonding capacity. The target compound’s carbonyl linker may mimic this interaction .
- Pyrazolo-pyridine derivatives are prevalent in kinase inhibitors, suggesting the target compound could modulate similar pathways, though direct evidence is absent in the provided literature .
Research Findings and Implications
- Metabolic Stability : Compared to trifluoromethylphenyl analogs (), the phenyl-pyrazolo-pyridine system in the target compound may enhance metabolic resistance due to steric shielding of labile sites .
- Synthetic Challenges : The multi-step synthesis (e.g., coupling, deprotection) mirrors complexities in and , where purity and yield (e.g., 58–79% in ) depend on optimized workup protocols .
Biological Activity
tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate, with a CAS number of 1324064-68-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The structure includes a piperazine ring and a pyrazolo[3,4-b]pyridine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1324064-68-7 |
| Molecular Formula | C24H29N5O3 |
| Molecular Weight | 435.5 g/mol |
Antitumor Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant antitumor properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. A study highlighted the potential of similar pyrazolo derivatives in targeting cancer cells effectively .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies suggest that derivatives of pyrazolo[3,4-b]pyridine can exhibit activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation where modulation of inflammatory mediators could be beneficial .
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties attributed to this compound. Pyrazolo derivatives have been linked to neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses .
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of similar compounds in vitro on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, tert-butyl derivatives were tested against common pathogens. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazolo derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
- Modulation of Signaling Pathways : These compounds can influence signaling cascades such as the MAPK/ERK pathway, which is pivotal in regulating cell proliferation and survival.
- Antioxidant Activity : The presence of phenolic structures contributes to the antioxidant capacity, helping to mitigate oxidative stress in cells.
Q & A
Q. What are standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound is typically synthesized via sequential coupling and deprotection steps. A validated route involves:
- Step 1 : Suzuki-Miyaura cross-coupling of a boronate ester intermediate (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate) with a halogenated pyrazolo[3,4-b]pyridine derivative using Pd catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3) in a mixed solvent system (toluene/ethanol/water) at 90–100°C .
- Step 2 : Deprotection of the tert-butyl carbamate group using HCl in dioxane or TFA in dichloromethane to yield the free piperazine intermediate .
- Critical Conditions : Maintain anhydrous conditions during coupling, monitor reaction progress via LCMS, and optimize equivalents of boronate ester (1.2–1.5 equiv) to minimize byproducts.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- LCMS : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺) and detect impurities. Example: LCMS m/z 347.1 [M+H]⁺ observed for intermediates .
- NMR : ¹H NMR in DMSO-d₆ or CDCl₃ to verify key structural features: tert-butyl singlet (~1.4 ppm), pyrazole ring protons (~6.8–8.5 ppm), and piperazine splitting patterns (~2.8–3.6 ppm) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the amide bond geometry in solid-state structures .
Q. What solvent systems are optimal for solubility and stability during biological assays?
- Methodological Answer :
- Primary Solvents : DMSO (for stock solutions up to 10 mM) due to the compound’s low aqueous solubility.
- Dilution Buffer : Use PBS with 0.1% Tween-80 or 5% cyclodextrin to enhance solubility and prevent aggregation in cellular assays.
- Stability : Store solutions at –20°C under inert gas (N₂/Ar) to avoid hydrolysis of the carbamate group.
Advanced Research Questions
Q. How can reaction yields be improved when scaling up the synthesis, and what common pitfalls arise?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover numbers and reduced palladium residues. For example, yields increased from 60% to 85% in scaled Suzuki couplings .
- Byproduct Mitigation : Use scavengers (e.g., Si-Trisamine) during purification to remove unreacted boronate esters .
- Pitfalls :
- Incomplete Deprotection : Monitor Boc removal via TLC (silica gel, ethyl acetate/hexanes) and repeat HCl treatment if residual tert-butyl signals persist in NMR .
- Pd Contamination : Post-synthesis, stir crude product with SiliaMetS® Thiol resin to reduce Pd levels below 10 ppm .
Q. How should researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound?
- Methodological Answer :
- Step 1 : Verify assay conditions (pH, ionic strength) to ensure the compound’s protonation state matches docking simulations. For example, piperazine’s pKa (~7.1) affects binding to dopamine D2 receptors .
- Step 2 : Perform competitive binding assays with known antagonists (e.g., haloperidol) to validate target specificity.
- Step 3 : Use alanine scanning mutagenesis on predicted binding residues (e.g., Asp114 in D2 receptors) to confirm critical interactions .
Q. What strategies are effective for modifying the pyrazolo[3,4-b]pyridine core to enhance metabolic stability without compromising activity?
- Methodological Answer :
- Core Fluorination : Introduce electron-withdrawing groups (e.g., –F at C5) to reduce CYP3A4-mediated oxidation. For analogs, this increased plasma half-life from 2.1 to 5.3 hours in rodent models .
- Piperazine Substitution : Replace tert-butyl carbamate with acylhydrazones (e.g., tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) to improve resistance to esterase cleavage .
Q. How can unexpected NMR splitting patterns in the piperazine region be interpreted?
- Methodological Answer :
- Scenario : Doublets of doublets (~3.1–3.5 ppm) instead of singlets suggest hindered rotation due to steric bulk from the pyrazolo-pyridine moiety.
- Verification :
- Variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence of split peaks.
- Compare with X-ray data to confirm restricted conformational freedom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
